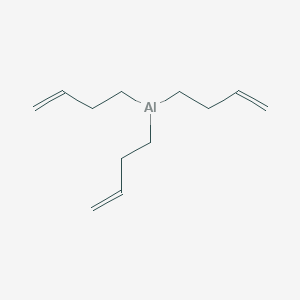
Tri(but-3-en-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(but-3-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three but-3-en-1-yl groups attached to an aluminum atom. This compound is part of a broader class of organometallic compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(but-3-en-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with but-3-en-1-yl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tri(but-3-en-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and but-3-en-1-yl alcohol.
Reduction: It can act as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: The but-3-en-1-yl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: Aluminum oxide and but-3-en-1-yl alcohol.
Reduction: Corresponding alcohols from carbonyl compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Tri(but-3-en-1-yl)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug synthesis and delivery.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Tri(but-3-en-1-yl)alumane exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum atom acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The but-3-en-1-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Similar in structure but with ethyl groups instead of but-3-en-1-yl groups.
Trimethylaluminum: Contains methyl groups and is more volatile and reactive.
Triphenylaluminum: Contains phenyl groups and is used in different types of organic synthesis.
Uniqueness
Tri(but-3-en-1-yl)alumane is unique due to the presence of the but-3-en-1-yl groups, which provide a balance of steric bulk and electronic effects. This makes it particularly useful in selective organic transformations where other organoaluminum compounds may not be as effective.
Properties
CAS No. |
52053-03-9 |
|---|---|
Molecular Formula |
C12H21Al |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
tris(but-3-enyl)alumane |
InChI |
InChI=1S/3C4H7.Al/c3*1-3-4-2;/h3*3H,1-2,4H2; |
InChI Key |
KYOZLPKCURERER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC[Al](CCC=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
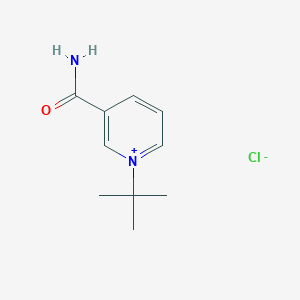
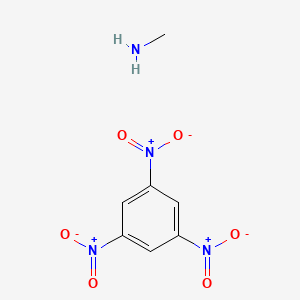
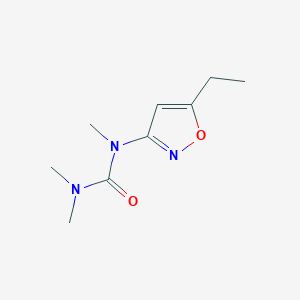
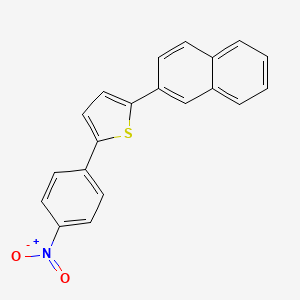
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

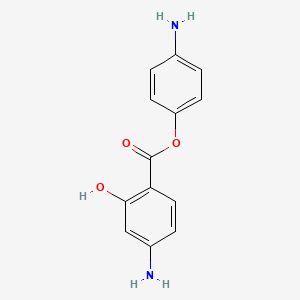
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
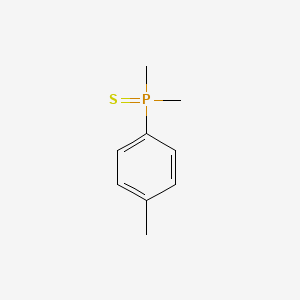
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
